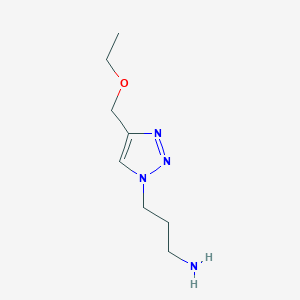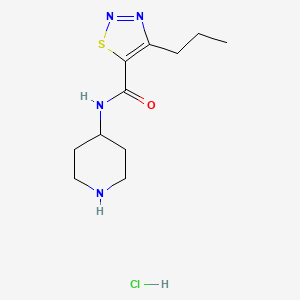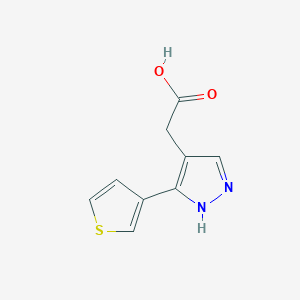
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid
Descripción general
Descripción
“2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques. For example, the structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in electrophilic, nucleophilic, or radical reactions . The specific reactions that “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid” can undergo would depend on its specific structure and the reaction conditions.Physical And Chemical Properties Analysis
Thiophene-3-acetic acid, a related compound, is a white solid with a molar mass of 142.18 g/mol. It has a density of 1.336 g/cm^3 and a melting point of 79–80 °C . The specific physical and chemical properties of “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid” would depend on its specific structure.Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives are known for their pharmacological properties, including anticancer effects. The thiophene moiety in the compound can be utilized to synthesize new molecules with potential anticancer activities. Researchers can explore its efficacy against various cancer cell lines and its mechanism of action in disrupting cancer cell proliferation .
Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene derivatives make them valuable in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The compound could serve as a precursor for designing new NSAIDs with improved safety profiles and reduced side effects .
Antimicrobial Agents
Thiophene-based compounds exhibit antimicrobial activities, which can be harnessed to create new antibiotics or antiseptics. This compound’s structure allows for modifications that can enhance its interaction with microbial targets, potentially leading to the development of novel antimicrobial agents .
Organic Semiconductors
The thiophene ring is pivotal in the advancement of organic semiconductors. Its incorporation into molecules can improve the performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This compound could be a key ingredient in the synthesis of high-performance semiconducting materials .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors. The compound’s thiophene ring can be integrated into coatings or additives that protect metals from corrosion, which is crucial for extending the lifespan of metal structures and components .
Anesthetic Applications
Thiophene derivatives like articaine, which contain a thiophene ring, are used as local anesthetics. The compound’s structural similarity to articaine suggests potential use in synthesizing new local anesthetics for dental procedures or minor surgeries .
Sensing and Detection
Polythiophene derivatives, such as the one being analyzed, have applications in sensing and detection. They can be used to detect DNA, proteins, small bioanalytes, metal ions, and surfactants due to their changes in UV-Vis and photoluminescence spectra upon complexation with charged groups .
Conductive Polymers
The compound’s thiophene core can be polymerized to form conductive polymers with applications in electronic devices. These polymers can be used in organic solar cells, electrochromic devices, and other electronic applications due to their ionic and electronic conductivity .
Propiedades
IUPAC Name |
2-(5-thiophen-3-yl-1H-pyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8(13)3-7-4-10-11-9(7)6-1-2-14-5-6/h1-2,4-5H,3H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWDEVGXDVWUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





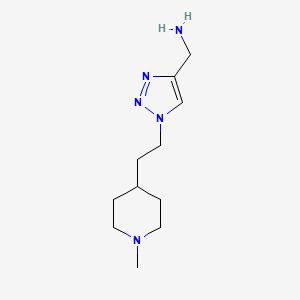
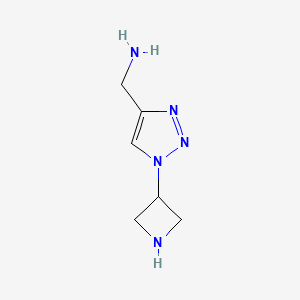
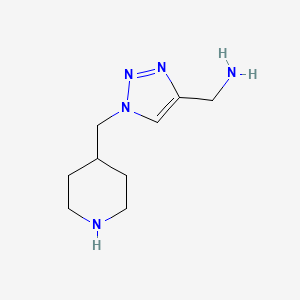


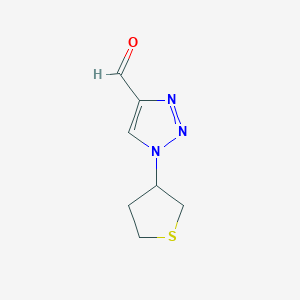
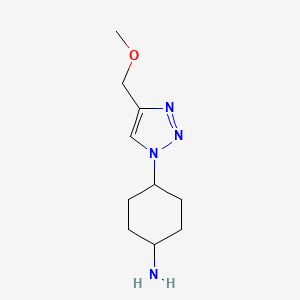

![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1482975.png)

